molecular formula C11H22N2O B14007564 N'-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea CAS No. 93004-55-8

N'-(3,5-Dimethylcyclohexyl)-N,N-dimethylurea

Cat. No.: B14007564
CAS No.: 93004-55-8
M. Wt: 198.31 g/mol
InChI Key: INUVICATYDGMCN-UHFFFAOYSA-N
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Description

3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea is an organic compound with a unique structure that includes a cyclohexyl ring substituted with two methyl groups and a urea moiety

Properties

CAS No.

93004-55-8

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(3,5-dimethylcyclohexyl)-1,1-dimethylurea

InChI

InChI=1S/C11H22N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h8-10H,5-7H2,1-4H3,(H,12,14)

InChI Key

INUVICATYDGMCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea typically involves the reaction of 3,5-dimethylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, solvents like ethanol or methanol, moderate temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted urea derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylcyclohexanol: A related compound with a hydroxyl group instead of the urea moiety.

    3,5-Dimethylcyclohexanone: Contains a ketone group instead of the urea moiety.

    3,5-Dimethylcyclohexylamine: The amine precursor used in the synthesis of 3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea.

Uniqueness

3-(3,5-dimethylcyclohexyl)-1,1-dimethyl-urea is unique due to its combination of a cyclohexyl ring with dimethyl substitutions and a urea moiety. This structure imparts specific chemical and biological properties that are distinct from its analogs, making it valuable for various applications.

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